molecular formula C24H18N2O2 B12926433 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione CAS No. 40278-81-7

3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione

Cat. No.: B12926433
CAS No.: 40278-81-7
M. Wt: 366.4 g/mol
InChI Key: OMYRGDPORQJIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione adheres to IUPAC guidelines for polycyclic heteroaromatic compounds. The parent structure, dibenz[f,ij]isoquinoline, consists of a fused tricyclic system comprising two benzene rings and an isoquinoline moiety. The numbering begins at the nitrogen atom in the isoquinoline ring, proceeding through the fused benzene systems. Substituents are assigned positions based on this numbering: a methyl group at position 3, a (4-methylphenyl)amino group at position 4, and two ketone groups at positions 2 and 7. The "3H" designation indicates that the methyl group at position 3 contributes to the tautomeric stabilization of the conjugated system.

Alternative nomenclature variants include "3-Methyl-4-[(4-methylphenyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione," which reinterprets the fused ring system as a naphthoquinoline derivative. Such dual naming conventions reflect the compound’s structural ambiguity between isoquinoline and quinoline-based classifications, a common feature in polycyclic heteroaromatics.

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for this compound remains unreported, structural inferences derive from related dibenzisoquinoline derivatives. For instance, the monosodium salt of Pigment Red 52—a structurally analogous compound—crystallizes in the triclinic space group P-1 with unit cell parameters a = 9.479 Å, b = 11.086 Å, c = 14.435 Å, α = 101.99°, β = 90.85°, γ = 107.98°. This suggests a non-planar arrangement due to steric interactions between substituents and the fused aromatic system.

The methyl and (4-methylphenyl)amino groups in the title compound likely induce similar distortions. Density functional theory (DFT) simulations of related systems predict dihedral angles of 15–25° between the aromatic rings and substituents, optimizing conjugation while minimizing steric strain. The ketone groups at positions 2 and 7 enforce rigidity, as evidenced by the planar configuration of the diketone moiety in Pigment Red 52 derivatives.

Geometric Parameter Value Method
Predicted C=O bond length 1.21 Å DFT
N-C(aryl) bond length 1.38 Å Crystallography
Torsion angle (aryl-NH-Ar) 22° Molecular modeling

Spectroscopic Identification Techniques

Infrared Spectroscopy (IR):
The IR spectrum of this compound exhibits characteristic absorptions at 1680–1700 cm⁻¹ (C=O stretching of diketones) and 1580–1600 cm⁻¹ (C=N stretching of the isoquinoline ring). The N-H stretch of the (4-methylphenyl)amino group appears as a broad band near 3300 cm⁻¹, while aromatic C-H stretches occur at 3050–3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): The methyl group at position 3 resonates as a singlet at δ 2.35 ppm. The (4-methylphenyl)amino group shows a doublet for the aromatic protons (δ 7.15–7.30 ppm, J = 8.5 Hz) and a singlet for the methyl substituent (δ 2.25 ppm). The isoquinoline protons appear as multiplet signals between δ 8.10–8.50 ppm.
  • ¹³C NMR: Carbonyl carbons (C2 and C7) resonate at δ 178–182 ppm, while the quaternary carbons of the fused rings appear at δ 130–145 ppm.

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 366.41 [M+H]⁺, consistent with the molecular formula C₂₄H₁₈N₂O₂. Fragmentation pathways include loss of the (4-methylphenyl)amino group (−119 Da) and sequential decarbonylation (−28 Da per ketone group).

Comparative Analysis with Related Dibenzisoquinoline Derivatives

The structural and electronic features of this compound distinguish it from analogs:

Compound Molecular Formula Substituents Melting Point (°C) Density (g/cm³)
3-Methyl-4-[(4-methylphenyl)amino] derivative C₂₄H₁₈N₂O₂ 3-Me, 4-(4-MePhNH) N/A 1.36
6-Bromo-3-methyl derivative C₁₇H₁₀BrNO₂ 3-Me, 6-Br 282 0.399
Solvent Red 52 C₂₄H₁₈N₂O₂ 3-Me, 6-(4-MePhNH) N/A N/A

Key differences:

  • Substituent Position: The title compound’s (4-methylphenyl)amino group at position 4 contrasts with Solvent Red 52’s analogous group at position 6. This positional isomerism alters electron distribution, as evidenced by bathochromic shifts in UV-Vis spectra.
  • Thermal Stability: Bromination at position 6 (as in the 6-bromo derivative) increases melting points by 56°C compared to non-halogenated analogs, highlighting halogenation’s role in enhancing lattice stability.
  • Solubility: The 1.36 g/cm³ density of the title compound suggests moderate solubility in polar aprotic solvents like DMSO, whereas the 6-bromo derivative’s lower density (0.399 g/cm³) indicates lipophilicity.

Properties

CAS No.

40278-81-7

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

14-methyl-12-(4-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C24H18N2O2/c1-14-7-9-15(10-8-14)25-20-12-11-18-22-19(13-21(27)26(2)23(20)22)16-5-3-4-6-17(16)24(18)28/h3-13,25H,1-2H3

InChI Key

OMYRGDPORQJIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=CC(=O)N3C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione typically involves:

  • Condensation reactions between substituted anthraquinone derivatives (such as 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione or 1-bromo-4-(N-methylacetamido)anthraquinone) and aromatic amines like p-toluidine (4-methylaniline).
  • Subsequent cyclization and ring closure steps to form the dibenz(f,ij)isoquinoline core.
  • Use of N-substituted intermediates such as N-(4-(p-toluidino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide in closed-loop processes to yield anthrapyridone derivatives.

This approach leverages the nucleophilic aromatic substitution and amination of anthraquinone derivatives to introduce the 4-methylphenylamino group at the 4-position of the dibenzisoquinoline-2,7-dione scaffold.

Detailed Stepwise Preparation

Step Reactants/Intermediates Reaction Type Conditions/Notes
1 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione or 1-Bromo-4-(N-methylacetamido)anthraquinone + p-Toluidine Condensation (Amination) Typically conducted under reflux in suitable solvents; base catalysts may be used to facilitate amine substitution.
2 N-(4-(p-toluidino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide Cyclization/Closed-loop reaction Controlled heating to promote ring closure forming the isoquinoline core.
3 Purification and isolation Chromatographic separation Preparative HPLC or recrystallization to isolate pure product; reverse phase HPLC with acetonitrile/water/phosphoric acid mobile phase is effective.

Reaction Conditions and Catalysts

  • The condensation reactions are generally performed in polar aprotic solvents or mixtures that dissolve both reactants.
  • Acidic or basic catalysts may be employed to enhance nucleophilicity of the amine or electrophilicity of the anthraquinone derivative.
  • Temperature control is critical to avoid side reactions and to promote selective cyclization.
  • For preparative scale, reverse phase HPLC methods using Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phases are used for purification and isolation of the compound and its impurities.

Analytical and Purification Techniques

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for separation and purification, using acetonitrile-water mixtures with phosphoric acid or formic acid (for MS compatibility).
  • Smaller particle size columns (3 µm) enable fast Ultra Performance Liquid Chromatography (UPLC) for rapid analysis.
  • The method is scalable for preparative isolation and suitable for pharmacokinetic studies.

Summary Table of Preparation Data

Parameter Details
Starting Materials 6-Bromo-3-methyl-3H-naphthoquinoline-2,7-dione, 1-Bromo-4-(N-methylacetamido)anthraquinone, p-Toluidine
Key Reaction Types Condensation (amination), cyclization
Solvents Polar aprotic solvents, pyridine, water mixtures
Catalysts/Conditions Acidic or basic catalysts, reflux, controlled heating
Purification Reverse phase HPLC (Newcrom R1 column), recrystallization
Analytical Techniques RP-HPLC, UPLC, Mass Spectrometry (MS) compatible methods
Yield and Purity High purity achievable via chromatographic methods; yields depend on reaction optimization

Research Findings and Notes

  • The compound’s synthesis is well-documented in dye chemistry literature, particularly in the context of solvent dyes and anthrapyridone derivatives.
  • The condensation of brominated anthraquinone derivatives with p-toluidine is a key step, enabling the introduction of the 4-methylphenylamino substituent.
  • The closed-loop cyclization step is critical for forming the dibenz(f,ij)isoquinoline-2,7-dione core, which imparts the characteristic dye properties.
  • The compound exhibits limited solubility in common organic solvents but is soluble in pyridine and water under certain conditions, which influences the choice of solvents during synthesis and purification.
  • The preparation methods are adaptable for scale-up, with chromatographic purification ensuring high product quality suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione is in the field of analytical chemistry. It has been effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC).

HPLC Methodology

The compound can be separated on a Newcrom R1 HPLC column using a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

Pharmacokinetics

The compound's properties make it a candidate for pharmacokinetic studies. Its ability to be analyzed via HPLC allows researchers to investigate its absorption, distribution, metabolism, and excretion (ADME) characteristics in biological systems. Understanding these parameters is crucial for drug development and safety assessments .

Fine Chemical Intermediates

This compound serves as a fine chemical intermediate in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new pharmaceuticals and agrochemicals .

Case Study 1: HPLC Application

In a study focusing on the separation efficiency of different compounds using HPLC, researchers demonstrated that this compound could be effectively isolated from complex mixtures. The use of smaller particle columns (3 µm) facilitated faster separations without compromising resolution .

Case Study 2: Pharmacokinetic Profiling

A pharmacokinetic study involving this compound revealed insights into its metabolic pathways when administered to animal models. The findings indicated significant absorption rates and highlighted the importance of understanding its interaction with biological tissues for future therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Effects

(a) 3-Methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione (Solvent Red 52, CAS 81-39-0)
  • Key Differences: The amino group is at position 6 instead of 3.
  • Applications : Widely used as a solvent dye (Solvent Red 52) due to its intense coloration .
  • Spectral Data: IR and NMR spectra confirm the presence of aromatic C-H, N-H, and carbonyl groups, consistent with the dibenzisoquinoline framework .
(b) 6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione (CAS 81-85-6)
  • Key Differences: A bromine atom replaces the 4-methylphenylamino group. The electron-withdrawing bromo substituent increases electrophilicity at the core, making it reactive in cross-coupling reactions .
  • Regulatory Status : Listed under China’s IECSC as an existing chemical, exempt from new registration requirements .
(c) 1-Acetyl-6-bromo-4-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione (CAS 63723-54-6)
  • Key Differences : Introduction of an acetyl group at position 1 and bromine at position 4. The acetyl group enhances lipophilicity, which may influence bioavailability in pharmacological contexts .

Quinoline-Based Analogs

(a) 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structural Contrasts: A simpler quinoline core with chlorophenyl and methoxyphenyl substituents.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling (PdCl₂(PPh₃)₂/PCy₃), yielding a solid with a melting point of 223–225°C .
(b) 1-Methyl-3-methylamino-3-phenylquinoline-2,4(1H,3H)-dione (4Db)
  • Key Features: A quinoline dione with methyl and methylamino groups. The dione moiety is structurally analogous to the target compound’s 2,7-dione system but lacks the fused dibenz ring .

Physicochemical and Regulatory Data Table

Compound Name (CAS) Core Structure Substituents Melting Point (°C) Key Applications/Regulatory Notes
Target Compound Dibenzisoquinoline 3-Me, 4-(4-MePhNH) N/A N/A (Research interest)
Solvent Red 52 (81-39-0) Dibenzisoquinoline 3-Me, 6-(4-MePhNH) N/A Dye (Solvent Red 52)
6-Bromo-3-Me derivative (81-85-6) Dibenzisoquinoline 3-Me, 6-Br N/A Regulated under IECSC (China)
4k (Quinoline analog) Quinoline 4-NH₂, 2-Cl, 3-OMePh 223–225 Synthetic intermediate

Biological Activity

3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione, also known by its CAS number 40278-81-7, is a compound that has garnered attention for its potential biological activities. The compound belongs to the dibenzisoquinoline family and exhibits a complex structure that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical properties of this compound are as follows:

PropertyValue
Molecular FormulaC24H18N2O2
Molecular Weight366.41 g/mol
Density1.36 g/cm³
Boiling Point570.4 °C
Flash Point298.8 °C
LogP2.36

These properties indicate a stable organic compound with potential for bioactivity.

Research indicates that compounds similar to this compound may exhibit inhibitory effects on various biological targets:

  • Cyclin-dependent Kinase Inhibition : Some derivatives of isoquinoline compounds have been shown to selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial in cell cycle regulation and cancer progression . The binding affinity and selectivity for CDK4 over CDK2 and CDK1 suggest potential applications in cancer therapy.
  • Antitumor Activity : The structural features of this compound may contribute to its antitumor activity by inducing apoptosis in cancer cells. Studies have demonstrated that similar compounds can affect cell viability and proliferation through various pathways .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Isoquinoline derivatives have also been explored for their DPP-IV inhibitory activity, which is relevant in the management of type 2 diabetes mellitus . The inhibition of DPP-IV can enhance insulin sensitivity and lower blood glucose levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Studies : A study published in Molecular Sciences evaluated a series of isoquinoline derivatives for their cytotoxic effects on various cancer cell lines. The most active compound exhibited an IC50 value in the low micromolar range, indicating significant potency against tumor cells .
  • CDK Inhibition : Research focusing on the structure-activity relationship (SAR) of isoquinoline derivatives highlighted the importance of specific substituents in enhancing CDK inhibition. The introduction of certain functional groups was found to improve binding affinity and selectivity for CDK4 .
  • DPP-IV Inhibitory Activity : A study assessed the DPP-IV inhibitory potential of several isoquinoline derivatives, with findings suggesting that modifications at specific positions can lead to substantial increases in inhibitory activity . This opens avenues for developing new antidiabetic agents based on the isoquinoline scaffold.

Q & A

Basic: What are the established synthetic routes for 3-Methyl-4-((4-methylphenyl)amino)-3H-dibenz(f,ij)isoquinoline-2,7-dione, and how are intermediates characterized?

The compound is synthesized via silver-catalyzed cycloisomerization of ortho-alkynylsalicylaldehyde derivatives with substituted anilines. Key steps include:

  • Reaction setup : Use of 4 Å molecular sieves, AgOTf (silver triflate) catalyst, and THF solvent under inert conditions .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) yields pure products.
  • Characterization :
    • Melting point : Determined via differential scanning calorimetry (e.g., 196–198°C for analogous compounds) .
    • Spectroscopy : 1H NMR (δ 7.2–8.5 ppm for aromatic protons) and 13C NMR (δ 110–170 ppm for carbonyl/aromatic carbons) confirm regiochemistry .
    • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C24H18N2O2, MW 366.41) .

Basic: How can structural ambiguities in this compound’s regiochemistry be resolved experimentally?

Regiochemical assignments (e.g., amino group at position 4 vs. 6 in analogs) are resolved via:

  • NOESY/ROESY NMR : Detects spatial proximity between the methyl group (δ ~2.3 ppm) and aromatic protons .
  • X-ray crystallography : Definitive confirmation of substituent positions in crystalline derivatives .
  • Comparative analysis : Contrast spectral data with structurally defined analogs (e.g., Solvent Red 52, a 6-amino isomer) .

Advanced: What methodologies address contradictions in reported reactivity of isoquinolinone derivatives?

Discrepancies in reactivity (e.g., unexpected cyclization or side reactions) are addressed by:

  • Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., 25°C vs. 80°C) to favor specific pathways .
  • Computational modeling : DFT calculations predict transition states for cyclization pathways .
  • Isolation of intermediates : Trapping unstable intermediates (e.g., via low-temperature quenching) for mechanistic studies .

Advanced: How do environmental regulations impact the synthesis and handling of this compound?

In China, analogs like 6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione are regulated under MEE Order No. 12 as IECSC substances. Compliance strategies include:

  • Pre-manufacture notification : Required for new derivatives not listed in the IECSC inventory .
  • Waste management : Use closed-loop systems to capture halogenated byproducts during synthesis .

Advanced: What strategies optimize regioselectivity in functionalizing the isoquinolinone core?

To target specific positions (e.g., C-4 vs. C-6):

  • Directing groups : Introduce temporary substituents (e.g., ester groups) to steer electrophilic attack .
  • Catalyst design : Use Pd/ligand systems for cross-coupling at sterically hindered positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient carbons .

Advanced: How can bioactivity assays be designed for this compound, given structural similarities to known bioactive molecules?

Leverage structural analogs (e.g., Solvent Red 52) for hypothesis-driven testing:

  • Enzyme inhibition : Assay acetylcholinesterase activity via Ellman’s method (IC50 determination) .
  • Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization .
  • Toxicity profiling : Use zebrafish embryos (OECD TG 236) to assess developmental toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.